molecular formula C10H10N2OS B1603783 (4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol CAS No. 886851-57-6

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

Cat. No. B1603783
M. Wt: 206.27 g/mol
InChI Key: WSBUFMYJALKFHJ-UHFFFAOYSA-N
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Description

“(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol” is a compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is also known by other names such as 4-methyl-2-pyridin-4-yl thiazol-5-yl methanol, 4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl methanol, and 5-hydroxymethyl-4-methyl-2-pyridin-4-yl-1,3-thiazole .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol” are not available from the retrieved sources, thiazole derivatives have been studied for their corrosion inhibition properties .

properties

IUPAC Name

(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUFMYJALKFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602566
Record name [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol

CAS RN

886851-57-6
Record name [4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanol
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